molecular formula C5H6ClN3O B13465481 (3-Amino-6-chloropyridazin-4-yl)methanol

(3-Amino-6-chloropyridazin-4-yl)methanol

Cat. No.: B13465481
M. Wt: 159.57 g/mol
InChI Key: CGDIQVMTHKPQBE-UHFFFAOYSA-N
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Description

(3-Amino-6-chloropyridazin-4-yl)methanol is a chemical compound that belongs to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-6-chloropyridazin-4-yl)methanol typically involves the reaction of 3-amino-6-chloropyridazine with formaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the methanol group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-6-chloropyridazin-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

(3-Amino-6-chloropyridazin-4-yl)methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Amino-6-chloropyridazin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-6-chloropyridazine: A closely related compound with similar chemical properties.

    6-Chloro-3-pyridazinamine: Another similar compound with potential biological activities.

    3-Amino-4-bromo-6-chloropyridazine: A derivative with a bromine atom, exhibiting different reactivity.

Uniqueness

(3-Amino-6-chloropyridazin-4-yl)methanol is unique due to the presence of both amino and methanol functional groups, which confer distinct chemical reactivity and potential biological activities

Properties

Molecular Formula

C5H6ClN3O

Molecular Weight

159.57 g/mol

IUPAC Name

(3-amino-6-chloropyridazin-4-yl)methanol

InChI

InChI=1S/C5H6ClN3O/c6-4-1-3(2-10)5(7)9-8-4/h1,10H,2H2,(H2,7,9)

InChI Key

CGDIQVMTHKPQBE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN=C1Cl)N)CO

Origin of Product

United States

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